molecular formula C6H13NO5 B3316236 a-D-Mannopyranosylamine CAS No. 95343-86-5

a-D-Mannopyranosylamine

Cat. No.: B3316236
CAS No.: 95343-86-5
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-PQMKYFCFSA-N
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Description

α-D-Mannopyranosylamine: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of an amino group attached to the mannose molecule. It is often used in biochemical research due to its unique properties and interactions with various biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-D-Mannopyranosylamine typically involves the reaction of mannose with ammonia or an amine under controlled conditions. One common method is the reductive amination of mannose using sodium cyanoborohydride as a reducing agent. The reaction is usually carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the amine .

Industrial Production Methods: Industrial production of α-D-Mannopyranosylamine may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound’s purity and stability. Advanced techniques such as chromatography and recrystallization are employed to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions: α-D-Mannopyranosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, α-D-Mannopyranosylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of glycosylated compounds and other derivatives .

Biology: In biological research, α-D-Mannopyranosylamine is used to study carbohydrate-protein interactions. It is often employed in the synthesis of glycoproteins and glycolipids, which are essential for various cellular processes .

Medicine: In medicine, α-D-Mannopyranosylamine is explored for its potential therapeutic applications. It is used in the development of drug delivery systems, particularly in targeting specific cells or tissues .

Industry: In the industrial sector, α-D-Mannopyranosylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of α-D-Mannopyranosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to mannose receptors on cell surfaces, facilitating cellular uptake and internalization. This property is particularly useful in drug delivery systems, where α-D-Mannopyranosylamine can enhance the delivery of therapeutic agents to target cells .

Comparison with Similar Compounds

Uniqueness: α-D-Mannopyranosylamine is unique due to its specific interaction with mannose receptors and its versatility in various chemical reactions. Its ability to form stable derivatives and its role in biochemical research make it a valuable compound in multiple fields .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-PQMKYFCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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